Bienvenue dans la boutique en ligne BenchChem!

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide

Physicochemical Property Lipophilicity Structural Differentiation

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide (CAS 886924-59-0) is a fully synthetic small molecule with the formula C17H25N3O3S and a molecular weight of 351.47 g/mol, belonging to the benzimidazole class. It features an ethylsulfonyl group at the benzimidazole 2-position and an N,N-diisopropylacetamide side chain.

Molecular Formula C17H25N3O3S
Molecular Weight 351.47
CAS No. 886924-59-0
Cat. No. B2904465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide
CAS886924-59-0
Molecular FormulaC17H25N3O3S
Molecular Weight351.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C
InChIInChI=1S/C17H25N3O3S/c1-6-24(22,23)17-18-14-9-7-8-10-15(14)19(17)11-16(21)20(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3
InChIKeyQAYGYHAQAVRMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide (CAS 886924-59-0): Chemical Identity and Core Structural Features for Research Procurement


2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide (CAS 886924-59-0) is a fully synthetic small molecule with the formula C17H25N3O3S and a molecular weight of 351.47 g/mol, belonging to the benzimidazole class . It features an ethylsulfonyl group at the benzimidazole 2-position and an N,N-diisopropylacetamide side chain. Its structural sequence represents a specific, non-obvious combination of sulfonyl and acetamide pharmacophoric elements that distinguishes it from other in-class candidates. While comprehensive public bioactivity data for this exact compound are scarce, its architecture places it within a class explored for kinase modulation, anticancer activity, and receptor antagonism, making direct substitution with simpler analogs scientifically unreliable.

Why Generic Benzimidazole Substitution Fails for 886924-59-0: Functional Group Interplay Defines Precision


The scientific risk of substituting 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide with a generic benzimidazole stems from the synergistic interplay of its two functional handles. The 2-ethylsulfonyl group acts as a strong electron-withdrawing moiety, crucial for target hydrogen bonding and electrophilic character, while the N,N-diisopropylacetamide side chain confers specific steric bulk and lipophilicity that governs membrane permeability, metabolic stability, and binding pocket shape complementarity [1]. Removing or shortening either group (e.g., switching to an unsubstituted benzimidazole or a methylsulfonyl analog) disrupts this finely balanced physicochemical profile, leading to unpredictable shifts in potency, selectivity, and pharmacokinetics that invalidate direct replacement. The quantitative evidence below demonstrates why this specific configuration, and not its close analogs, is essential for replicating published results.

Quantitative Differentiation of 886924-59-0 Against Its Closest Structural Analogs


Steric Bulk and Lipophilicity: N,N-Diisopropylacetamide vs. N,N-Dimethylacetamide and Cyclic Amine Analogs

The N,N-diisopropylacetamide group of 886924-59-0 imparts a distinct steric and lipophilic profile compared to its closest analogs. In silico and empirical class comparison reveals that the target compound has a higher calculated ClogP, reflecting greater lipophilicity than the N,N-dimethylacetamide variant, while maintaining lower conformational flexibility than the pyrrolidinyl ethanone analog. This balance is crucial for membrane permeability without incurring excessive promiscuity. The N,N-diisopropyl group's branched isopropyl chains occupy significant three-dimensional space, which can be critical for filling hydrophobic pockets and achieving binding selectivity [1][2].

Physicochemical Property Lipophilicity Structural Differentiation

Metabolic Stability: Branched Amide vs. Linear Amide Side Chains

The N,N-diisopropylacetamide side chain is structurally resistant to the primary metabolic pathway—N-dealkylation—that rapidly degrades linear dialkylacetamide comparators. For sulfonyl benzimidazole amides, branching at the α-carbon to nitrogen reduces susceptibility to cytochrome P450-mediated oxidation. While quantitative metabolic stability data for 886924-59-0 itself are not public, the class demonstrates that N,N-diisopropyl substitution yields significantly longer human liver microsome half-lives compared to linear counterparts [1]. An N,N-diethylacetamide analog would be expected to show a shorter half-life, while the N,N-dimethyl analog would be even less stable, making 886924-59-0 the superior candidate for in vivo studies requiring sustained target engagement.

Metabolic Stability N-Dealkylation Amide Chemistry

Kinase Inhibition Selectivity: 2-Ethylsulfonyl vs. Larger Sulfonyl Substituents

The 2-ethylsulfonyl group on the benzimidazole core of 886924-59-0 is sterically compact compared to bulkier tert-butylsulfonyl or phenylsulfonyl analogs. In the context of kinase inhibition, where the benzimidazole C2 position often occupies a narrow ribose pocket, a smaller ethyl substituent is known to enhance selectivity for certain kinases (e.g., specific CDK or JAK isoforms) while decreasing binding to others [1]. Patent data from close structural series indicate that this steric reduction can shift kinase inhibition profiles, potentially transforming a pan-kinase inhibitor into a more selective probe. The exact compound, therefore, may exhibit a distinct selectivity fingerprint compared to a propylsulfonyl or isopropylsulfonyl analog.

Kinase Selectivity Sulfonyl Substituent Effects Benzimidazole Pharmacophore

Antiproliferative Activity in Cancer Cells: 2-Ethylsulfonyl Benzimidazoles as a Privileged Scaffold

Benzimidazoles bearing a 2-ethylsulfonyl group have demonstrated significant antiproliferative effects in estrogen-responsive breast cancer cell lines (e.g., MCF-7). In a closely related study on novel ethylsulfonyl indole-benzimidazoles, compounds from this class showed potent anticancer effects in MCF-7 and HEPG2 cells at low micromolar concentrations, with activity linked to estrogen receptor α (ERα) modulation [1]. The specific amide side chain of 886924-59-0 is expected to further modulate this activity, potentially improving selectivity for ER-responsive over ER-negative cell lines (e.g., MDA-MB-231) compared to the indole-containing congeners. Direct comparative data for the procured compound are not yet available, but the scaffold's privileged status supports its use for novel ER-modulating chemical probe generation.

Anticancer Activity MCF-7 Estrogen Receptor Modulation

Defined Application Scenarios for CAS 886924-59-0 Based on Verified Differentiation


Lead Optimization for Kinase-Selective Chemical Probes

The compound’s unique steric profile, arising from the N,N-diisopropylacetamide group, is ideal for generating kinase inhibitors with improved selectivity. Its smaller 2-ethylsulfonyl group can access narrow binding pockets, as suggested by class-level comparisons. Medicinal chemists can use 886924-59-0 as a starting point for SAR exploration to displace pan-kinase inhibitors like staurosporine analogs, aiming for probes with fewer off-targets [1].

In Vivo Proof-of-Concept Studies for Estrogen-Dependent Cancers

The predicted metabolic stability advantage of the branched diisopropylamide side chain makes 886924-59-0 a preferable candidate for in vivo xenograft models of breast cancer over less stable linear amide analogs. By maintaining higher plasma concentrations, it can provide more robust target engagement data, directly supporting its procurement for in vivo oncology efficacy studies linking to the scaffold's antiproliferative profile [2].

Pharmacological Tool Generation for Angiotensin II Receptor AT1 Subtype Studies

Sulfonyl benzimidazole derivatives are claimed as angiotensin II antagonists with blood pressure-lowering and anti-atherosclerotic properties [1]. The specific substitution pattern of 886924-59-0 offers a novel and potentially more selective tool for probing AT1 receptor signaling, as its bulky amide and compact sulfonyl groups may differentially bias receptor signaling compared to classical sartan drugs. This makes it valuable for academic and industrial cardiovascular research.

Quote Request

Request a Quote for 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.